Dimethyl cyclooct-4-ene-1,1-dicarboxylate
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Overview
Description
Dimethyl cyclooct-4-ene-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4 It consists of a cyclooctene ring with two carboxylate groups attached at the 1 and 1 positions, and two methyl groups attached at the same positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl cyclooct-4-ene-1,1-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where cyclooctatetraene reacts with dimethyl acetylenedicarboxylate to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclooct-4-ene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl cyclooct-4-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl cyclooct-4-ene-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: An unsaturated derivative of cyclooctane with the formula C8H8.
Dimethyl cyclohexane-1,4-dicarboxylate: A similar compound with a cyclohexane ring instead of a cyclooctene ring.
Uniqueness
Dimethyl cyclooct-4-ene-1,1-dicarboxylate is unique due to its cyclooctene ring structure, which imparts different chemical properties compared to cyclohexane derivatives. The presence of two ester groups at the 1 and 1 positions also makes it distinct from other similar compounds.
Properties
CAS No. |
62702-23-2 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dimethyl cyclooct-4-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9-12/h3-4H,5-9H2,1-2H3 |
InChI Key |
MQXABWKLNXOHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC=CCC1)C(=O)OC |
Origin of Product |
United States |
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